3-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazinone core substituted with methoxyphenyl and dimethoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization and thiolation reactions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium dithionite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- 2-(3,4-Dimethoxyphenyl)ethanol
Uniqueness
3-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern and the presence of both methoxy and dimethoxy groups. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methoxyphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-26-16-7-5-15(6-8-16)23-11-10-22-20(21(23)25)29-13-17(24)14-4-9-18(27-2)19(12-14)28-3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIZPUURKAZGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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